![molecular formula C25H19NO3 B14397928 4-Methyl-N-[(naphthalene-1-carbonyl)oxy]-N-phenylbenzamide CAS No. 87503-50-2](/img/structure/B14397928.png)
4-Methyl-N-[(naphthalene-1-carbonyl)oxy]-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-naphthoyl)oxy)-4-methyl-N-phenylbenzamide: is an organic compound that belongs to the class of naphthoyl derivatives. This compound is characterized by the presence of a naphthoyl group attached to an oxy group, which is further connected to a benzamide structure. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-naphthoyl)oxy)-4-methyl-N-phenylbenzamide typically involves the reaction of 1-naphthoyl chloride with 4-methyl-N-phenylbenzamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the reactants and products .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthoyl group, leading to the formation of naphthoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzamide structure, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed:
Oxidation: Naphthoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry: N-((1-naphthoyl)oxy)-4-methyl-N-phenylbenzamide is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions and protein-ligand binding .
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development .
Industry: In the industrial sector, N-((1-naphthoyl)oxy)-4-methyl-N-phenylbenzamide is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials .
Mécanisme D'action
The mechanism of action of N-((1-naphthoyl)oxy)-4-methyl-N-phenylbenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Naphthoylindoles: These compounds share the naphthoyl group but have an indole structure instead of a benzamide structure.
Naphthoylpyrroles: Similar to naphthoylindoles, these compounds have a pyrrole ring attached to the naphthoyl group.
Uniqueness: N-((1-naphthoyl)oxy)-4-methyl-N-phenylbenzamide is unique due to its specific combination of a naphthoyl group with a benzamide structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
87503-50-2 |
|---|---|
Formule moléculaire |
C25H19NO3 |
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
(N-(4-methylbenzoyl)anilino) naphthalene-1-carboxylate |
InChI |
InChI=1S/C25H19NO3/c1-18-14-16-20(17-15-18)24(27)26(21-10-3-2-4-11-21)29-25(28)23-13-7-9-19-8-5-6-12-22(19)23/h2-17H,1H3 |
Clé InChI |
MTLJIYXXSLDODV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)OC(=O)C3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


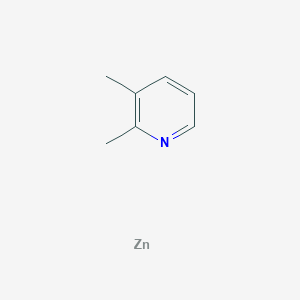
![1-[(Butylsulfanyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14397851.png)
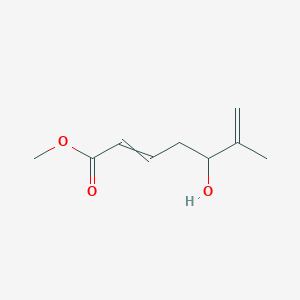
![13-[(Oxan-2-yl)oxy]tridec-2-ynal](/img/structure/B14397866.png)
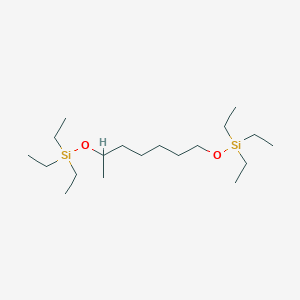

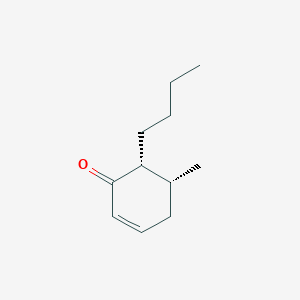
![[(Tetradecan-2-yl)selanyl]benzene](/img/structure/B14397899.png)


![N-[2-(4-Chlorophenyl)propan-2-yl]urea](/img/structure/B14397930.png)
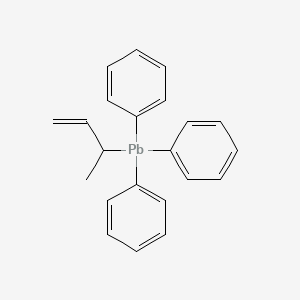
![2-Amino-5-[2-(ethylamino)-1-hydroxyethyl]benzonitrile](/img/structure/B14397938.png)
![2,4,6-Triphenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine](/img/structure/B14397945.png)
